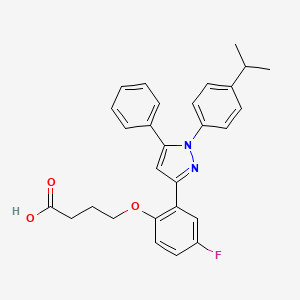
FABPs ligand 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These proteins are part of the intracellular lipid-binding protein family, which plays a crucial role in the transport and metabolism of fatty acids and other hydrophobic ligands within cells . FABPs ligand 6 has been studied for its potential therapeutic applications, particularly in the context of multiple sclerosis and other neurological conditions .
準備方法
The synthesis of FABPs ligand 6 involves several steps, including the formation of a pyrazole ring and the attachment of various functional groups. The synthetic route typically starts with the preparation of a substituted phenylhydrazine, which is then reacted with an appropriate diketone to form the pyrazole core.
化学反応の分析
FABPs ligand 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups on the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
FABPs ligand 6 has several scientific research applications:
Chemistry: It is used as a tool compound to study the binding and inhibition of fatty acid-binding proteins.
Biology: The compound is used to investigate the role of fatty acid-binding proteins in cellular processes, including lipid metabolism and signal transduction.
作用機序
FABPs ligand 6 exerts its effects by binding to fatty acid-binding proteins 5 and 7, inhibiting their function. This inhibition disrupts the transport and metabolism of fatty acids within cells, leading to various downstream effects. The compound has been shown to block voltage-dependent anion channel 1-dependent mitochondrial macropore formation, which is induced by psychosine in certain cell types . This action helps to rescue mitochondrial function and reduce cellular injury.
類似化合物との比較
FABPs ligand 6 is unique in its dual inhibition of fatty acid-binding proteins 5 and 7. Similar compounds include:
FABP-IN-1: A high-affinity inhibitor of fatty acid-binding proteins 3, 5, and 7, with effective analgesic properties.
Other FABP inhibitors: Various other inhibitors target specific fatty acid-binding proteins, but this compound stands out due to its specific inhibition profile and potential therapeutic applications.
特性
分子式 |
C28H27FN2O3 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33) |
InChIキー |
WPFTWURGWRECHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)

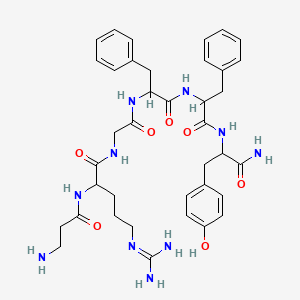
![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)

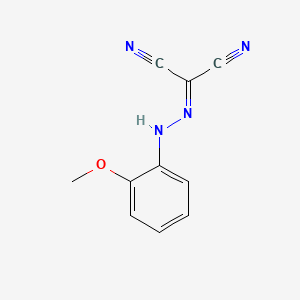
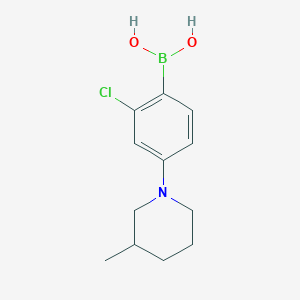
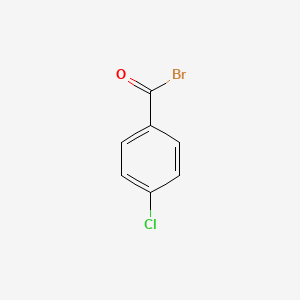
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
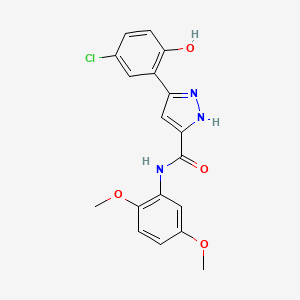

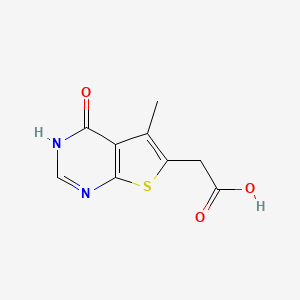
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
